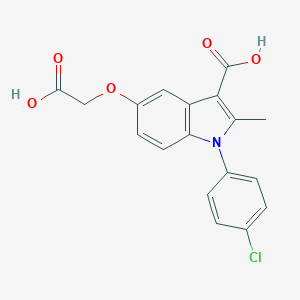
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIC belongs to the class of indole derivatives and is synthesized through a multi-step process.
Applications De Recherche Scientifique
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a soil conditioner and water treatment agent.
Mécanisme D'action
The mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In anti-inflammatory studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In antiviral studies, this compound has been shown to inhibit viral replication and reduce viral load.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce oxidative stress, improve glucose metabolism, and enhance cognitive function. It has also been shown to have a protective effect on the liver and kidneys. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening studies. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties. In materials science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to evaluate the potential use of this compound as a soil conditioner and water treatment agent.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, making it a viable compound for various applications. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with methyl isocyanoacetate. The product obtained is then subjected to a series of reactions, including cyclization, hydrolysis, and esterification, to obtain the final product this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a viable compound for various applications.
Propriétés
Formule moléculaire |
C18H14ClNO5 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)6-7-15(14)20(10)12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
MSJNKDFYIJCKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
SMILES canonique |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)


![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)



![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)

